molecular formula C6H6N4O B2959829 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 21230-41-1

2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2959829
CAS No.: 21230-41-1
M. Wt: 150.141
InChI Key: WBXDLPBLGCAUFX-UHFFFAOYSA-N
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Description

2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound with the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol . This pyrazolo[3,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows it to interact with a variety of enzymatic targets . Researchers utilize this core structure as a key building block for developing novel therapeutic agents. Primarily, derivatives of this scaffold have demonstrated substantial potential in oncology research. Pyrazolo[3,4-d]pyrimidine-based compounds have been synthesized and evaluated for their antitumor activity across a diverse panel of 60 human cancer cell lines, showing potent inhibitory effects . Specific analogs have been identified as broad-spectrum antitumor agents with notable activity against leukemia, non-small cell lung cancer, and other solid tumors . Furthermore, this chemotype is being actively investigated for its role in overcoming chemotherapy resistance. Recent scientific literature reports the development of related compounds as potent, orally bioavailable inhibitors of the Aldehyde Dehydrogenase 1A (ALDH1A) family of enzymes, which are implicated in stem-like characteristics and chemoresistance in cancers such as high-grade serous ovarian cancer . Beyond oncology, the pyrazolo[3,4-d]pyrimidine nucleus is a versatile pharmacophore explored for other biological activities. Research indicates that novel derivatives containing this moiety have been synthesized and shown promising in vitro antimicrobial properties . Additionally, such compounds are also recognized as inhibitors of phosphodiesterase 1 (PDE1), highlighting the scaffold's utility in neuroscience and cardiovascular research . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)7-3-8-6(4)11/h2-3H,1H3,(H,7,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXDLPBLGCAUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=O)NC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide under reflux conditions . Another method includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with N-substituted isatin in the presence of a base . Ultrasonic-assisted synthesis has also been reported, where the compound is synthesized via Huisgen 1,3-dipolar cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a wide range of substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has numerous scientific research applications, including:

Comparison with Similar Compounds

Key Findings

Antitumor Activity: The 3,6-dimethyl-1-phenyl derivative (Compound 10e) demonstrated potent activity against MCF-7 breast cancer cells (IC₅₀ = 11 µM) due to enhanced steric and electronic interactions with cellular targets .

Antibacterial and Antifungal Activity :

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives with thiazolo[3,2-a]pyrimidine fused rings (e.g., Khobragade et al., ) showed broad-spectrum antibacterial and antifungal activity, suggesting that annulation of additional rings enhances microbial targeting .
  • The methyl group in the 2-position may lack the electronic effects required for strong antibacterial activity compared to sulfur-containing or fused-ring analogs .

Antileishmanial Activity: The unsubstituted parent compound (1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one) exhibited activity against Leishmania donovani, but substitutions at the 1-position (e.g., oxolan-2-yl) abolished activity . This highlights the sensitivity of antileishmanial activity to substituent bulk and polarity.

Kinase Inhibition: 5-Amino-1-methyl-pyrazolo[3,4-d]pyrimidin-4-one derivatives were converted to chloro-intermediates for CK2 inhibition studies, indicating that amino and methyl groups facilitate reactivity in kinase-targeting scaffolds .

Biological Activity

2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties. The findings are supported by relevant research data and case studies.

  • Molecular Formula : C6H6N4O
  • Molecular Weight : 166.14 g/mol
  • CAS Number : 21230-41-1

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results in inhibiting various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the compound's effects on renal carcinoma cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 11.70 µM against the RFX 393 cell line. The results indicated that treatment with this compound led to a notable arrest in the G0–G1 phase of the cell cycle, suggesting its potential as a therapeutic agent in cancer treatment .

CompoundIC50 (µM)Cell LineMechanism of Action
This compound11.70RFX 393 (Renal Carcinoma)CDK2/TRKA inhibition

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it demonstrated significant inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin.

Research Findings
In a study measuring the anti-inflammatory effects of various pyrazolo derivatives, compounds similar to this compound showed up to 43.17% inhibition after four hours of treatment .

CompoundInhibition (%)Time (h)Comparison DrugComparison Inhibition (%)
This compound43.174Indomethacin47.72

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Study Results
In vitro tests revealed that derivatives containing a methyl group exhibited heightened antimicrobial action against E. coli and S. aureus .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli<10
S. aureus<10

Molecular Mechanisms

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cell cycle regulation and inflammation pathways.

Enzyme Inhibition

The compound acts as a dual inhibitor targeting cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can purity be validated?

  • Cyclocondensation of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide under reflux (80% HCONH₂, 10 hours) yields pyrazolo[3,4-d]pyrimidin-4-one derivatives .
  • Halogenation in acetic acid with sodium sulfite in DMSO-water medium can annulate thiazoline rings to form polynuclear derivatives .
  • Purity validation: Use HPLC for quantitative analysis, NMR (¹H/¹³C) for structural confirmation, and recrystallization from dimethylformamide (DMF) to isolate high-purity crystals .

Q. What in vitro assays are recommended for evaluating the enzyme inhibitory potential of this compound?

  • Xanthine oxidase (XO) inhibition : Measure activity via UV spectrophotometry at 295 nm, using allopurinol as a positive control .
  • PDE5 inhibition : Employ isotopic tracer methods (³H-cGMP) to assess competitive binding .
  • Antifungal activity : Determine EC₅₀ values against pathogens like Sclerotinia sclerotiorum using mycelial growth inhibition assays .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Acid dissociation constant (pKa) : 8.87 (measured via potentiometric titration) .
  • Lipophilicity : LogP = -0.88 (shake-flask method) .
  • Polar surface area : 70.14 Ų (computational tools like Molinspiration) .
  • Solubility : Profile in aqueous buffers (pH 5.5–7.4) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How do structural modifications at the 2-methyl and 5H positions influence the biological activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives?

  • 2-Methyl group : Enhances metabolic stability by reducing oxidative degradation. Derivatives with halogenated methyl groups (e.g., 7-bromomethyl) show improved antifungal activity (EC₅₀ = 1.25 mg/L) via membrane disruption .
  • 5H position : Substitutions with aromatic rings (e.g., 4-chloro-2-hydroxyphenyl) increase xanthine oxidase (XO) inhibition (comparable to allopurinol) by enhancing hydrophobic interactions with the enzyme’s active site .
  • Methodological validation : Use in silico ADMET prediction (SwissADME) to optimize substituents for bioavailability and toxicity .

Q. What computational strategies can validate target engagement and resolve mechanistic ambiguities in derivatives?

  • Molecular docking : Align derivatives with XO (PDB: 1N5X) or PDE5 (PDB: 2H44) active sites to predict binding affinities .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
  • Pharmacophore modeling : Identify critical hydrogen bond acceptors (N1, O4) and hydrophobic regions driving activity .

Q. How can researchers address contradictions in cytotoxicity data across cancer cell lines?

  • Standardized protocols : Use MTT assays with matched incubation times (48–72 hours) and cell lines (e.g., MCF7 vs. HeLa) to minimize variability .
  • Mechanistic profiling : Differentiate apoptosis (Annexin V/PI staining) from necrosis (LDH release) to clarify mode of action .
  • Structural analogs : Compare EC₅₀ values of methyl vs. phenyl substituents, which may exhibit cell-type-specific efficacy due to transporter expression differences .

Q. What experimental designs reconcile discrepancies in reported enzyme inhibition kinetics?

  • Assay conditions : Control for pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and substrate concentrations (e.g., xanthine for XO) .
  • Enzyme sources : Use recombinant human XO vs. bovine milk XO to account for species-specific activity variations .
  • Data normalization : Express inhibition as % activity relative to positive controls (allopurinol for XO, sildenafil for PDE5) .

Methodological Notes

  • Synthetic optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize yields by varying solvent polarity (DMF vs. acetic acid) .
  • Biological assays : Include vehicle controls (DMSO ≤1%) and validate antifungal activity in vivo using plant models (e.g., Arabidopsis infected with S. sclerotiorum) .
  • Data contradiction analysis : Apply multivariate statistics (ANOVA with post-hoc tests) to identify significant variables (e.g., substituent type, assay conditions) .

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